molecular formula C13H21N3O4S B5463041 1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B5463041
M. Wt: 315.39 g/mol
InChI Key: STGKZOWYJONKSB-UHFFFAOYSA-N
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Description

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butylsulfonyl group and an oxazole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base.

    Attachment of the Oxazole Moiety: The oxazole ring is introduced through a cyclization reaction involving appropriate precursors, such as amino alcohols and carboxylic acids.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(Phenylsulfonyl)piperidine: Similar structure but with a phenyl group instead of an oxazole moiety.

    1-(Butylsulfonyl)piperidine: Lacks the oxazole moiety, making it less versatile in certain reactions.

    N-(1,2-Oxazol-3-yl)piperidine-4-carboxamide: Lacks the butylsulfonyl group, affecting its chemical reactivity and applications.

Properties

IUPAC Name

1-butylsulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-2-3-10-21(18,19)16-7-4-11(5-8-16)13(17)14-12-6-9-20-15-12/h6,9,11H,2-5,7-8,10H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGKZOWYJONKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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